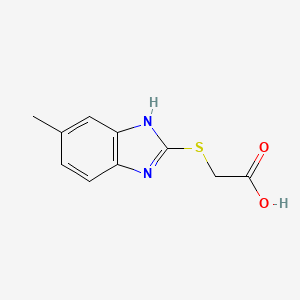

![molecular formula C18H14N4O2 B1298468 3-フェニル-5-[2-(3-フェニル-1,2,4-オキサジアゾール-5-イル)エチル]-1,2,4-オキサジアゾール CAS No. 22020-64-0](/img/structure/B1298468.png)

3-フェニル-5-[2-(3-フェニル-1,2,4-オキサジアゾール-5-イル)エチル]-1,2,4-オキサジアゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

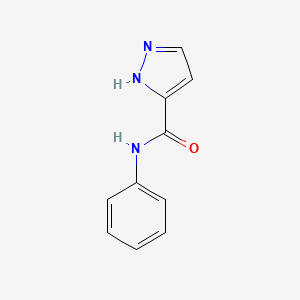

3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole (3-P5-2-P1,2,4-O5-E) is a heterocyclic compound belonging to the family of 1,2,4-oxadiazoles. It is a colorless crystalline solid that is insoluble in water and soluble in organic solvents. It has been widely studied for its potential applications in various fields, such as organic synthesis, drug discovery, and biochemistry.

科学的研究の応用

農薬

1,2,4-オキサジアゾール誘導体は、問題の化合物も含め、農業用途において有望な結果を示しています . それらは、農業に有益な、幅広い生物活性を持っています . 例えば、それらは、Meloidogyne incognitaに対する中程度の線虫駆除活性とRhizoctonia solaniに対する抗真菌活性を示しています .

抗菌剤

特定の1,2,4-オキサジアゾール誘導体は、イネに深刻な病気を引き起こすバクテリアである、Xanthomonas oryzae pv. oryzae (Xoo)に対する強い抗菌効果を示しました . 誘導体はまた、イネにとって別の有害なバクテリアであるXanthomonas oryzae pv. oryzicola (Xoc)に対して、優れた抗菌能を示しました .

抗感染症剤

1,2,4-オキサジアゾールは、抗菌、抗ウイルス、および抗リーシュマニア活性を持つ抗感染症剤として合成されています . それらは、耐性微生物に対して作用する可能性があり、抗生物質耐性の増大する懸念に対処しています .

ウレアーゼ阻害剤

1,2,4-オキサジアゾール誘導体におけるニトロ基の高い電子吸引効果とクロロ基の中程度の効果は、ウレアーゼ阻害剤の活性を高める可能性があります . ウレアーゼ阻害剤は、ウレアーゼ産生バクテリアが引き起こす特定の疾患の治療に用途があります。

抗ウイルス剤

1,2,4-オキサジアゾール誘導体と構造的に類似した1,3,4-チアゾール誘導体は、HIV-1に対する抗ウイルス活性を示しています . これは、1,2,4-オキサジアゾール誘導体も抗ウイルス剤として可能性があることを示唆しています。

SARS-CoV-2阻害剤

COVID-19を引き起こすウイルスであるSARS-CoV-2の阻害剤としての1,2,4-オキサジアゾール誘導体の潜在的な使用に関する研究が進められています .

作用機序

Target of Action

They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Mode of Action

Oxadiazoles in general can react with various biological targets due to the presence of nitrogen and oxygen atoms in their structure . These atoms can form hydrogen bonds with biological targets, leading to various biological effects .

Biochemical Pathways

1,2,4-oxadiazoles have been found to interact with various biochemical pathways due to their broad spectrum of biological activities .

Result of Action

将来の方向性

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

生化学分析

Biochemical Properties

3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, oxadiazoles have been shown to exhibit enzyme inhibition properties, particularly against enzymes involved in microbial and cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of their activity, thereby exerting its biological effects.

Cellular Effects

The effects of 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways and altering gene expression . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity . Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that oxadiazole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained biological effects, although the extent of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage. Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . These interactions can lead to alterations in cellular metabolism, influencing cell growth and survival.

Transport and Distribution

The transport and distribution of 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole within cells and tissues are mediated by transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biological activity, with higher concentrations potentially leading to more pronounced effects.

Subcellular Localization

The subcellular localization of 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biological effects.

特性

IUPAC Name |

3-phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c1-3-7-13(8-4-1)17-19-15(23-21-17)11-12-16-20-18(22-24-16)14-9-5-2-6-10-14/h1-10H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECUONFFPPDLHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCC3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347990 |

Source

|

| Record name | 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22020-64-0 |

Source

|

| Record name | 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1298395.png)

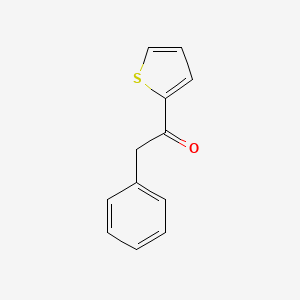

![6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298398.png)

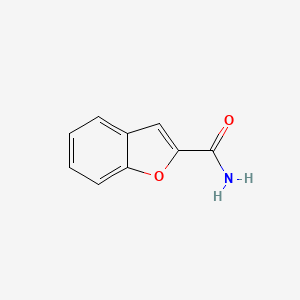

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)